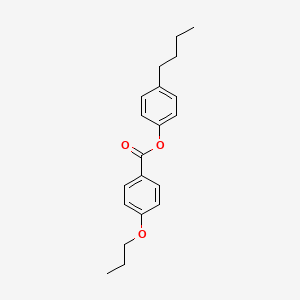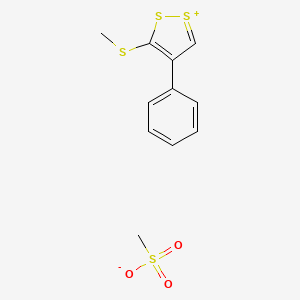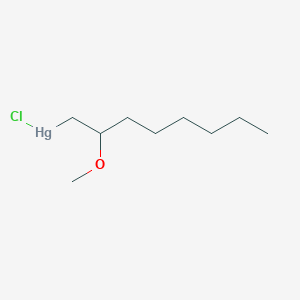![molecular formula C10H16O B14516633 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene CAS No. 62994-79-0](/img/structure/B14516633.png)
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-oxabicyclo[331]non-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the bicyclo[33
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene typically involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene. This process produces the corresponding diol, which is then converted to methanesulfonate in a sequential manner . Another method involves a stereoselective domino reaction catalyzed by modularly designed organocatalysts, which results in the formation of 3-oxabicyclo[3.3.1]nonan-2-ones .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s properties make it useful in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies on its mechanism of action are still ongoing, but it is known to behave as an estrogen receptor ligand in some cases .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.3.1]non-3-ene: This compound contains a nitrogen atom in the ring system and has similar structural features.
9-Oxabicyclo[3.3.1]nonane: Another compound in the bicyclo[3.3.1]nonane family, differing in the position of the oxygen atom.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This compound has two oxygen atoms in the ring system and is used in different chemical applications.
Uniqueness
1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
62994-79-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-oxabicyclo[3.3.1]non-3-ene |
InChI |
InChI=1S/C10H16O/c1-9-4-3-5-10(2,8-9)11-7-6-9/h6-7H,3-5,8H2,1-2H3 |
Clave InChI |
ZUPVDFWDISVYTM-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1)(OC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)


![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)

![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)



![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
